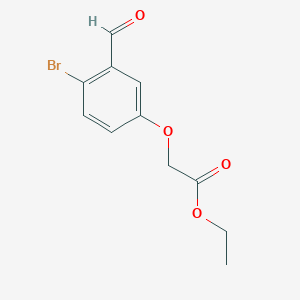

ethyl (4-bromo-3-formylphenoxy)acetate

Descripción

Ethyl (4-bromo-3-formylphenoxy)acetate is an aromatic ester featuring a bromine atom, a formyl group, and an ethyl acetate moiety attached to a phenolic ring. Its molecular formula is C₁₁H₁₁BrO₄, with a molecular weight of 295.11 g/mol. The compound’s structure combines electrophilic (bromo, formyl) and ester functional groups, making it versatile for further derivatization, such as nucleophilic substitutions or cross-coupling reactions.

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-3-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-9-3-4-10(12)8(5-9)6-13/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPKJWCDGBARFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-bromo-3-formylphenoxy)acetate typically involves the following steps:

Bromination: The starting material, 4-bromo-3-nitrotoluene, undergoes bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene.

Formylation: The brominated compound is then subjected to formylation using a formylating agent such as formic acid or formamide.

Esterification: The formylated compound is esterified with ethyl acetate in the presence of a catalyst like sulfuric acid to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (4-bromo-3-formylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-bromo-3-carboxyphenoxyacetic acid.

Reduction: 4-bromo-3-hydroxyphenoxyacetic acid.

Substitution: 4-amino-3-formylphenoxyacetic acid or 4-thio-3-formylphenoxyacetic acid.

Aplicaciones Científicas De Investigación

Ethyl (4-bromo-3-formylphenoxy)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.

Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural features.

Mecanismo De Acción

The mechanism of action of ethyl (4-bromo-3-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares ethyl (4-bromo-3-formylphenoxy)acetate with three analogous compounds:

Key Observations:

- Electrophilic vs. Nucleophilic Groups: The formyl and bromo groups in the target compound enhance its electrophilicity, enabling Suzuki-Miyaura couplings or SNAr reactions. In contrast, the amino group in Ethyl 2-(4-aminophenoxy)acetate () facilitates diazotization or amidation .

- Halogen Effects : Bromine (target compound) offers heavier atom effects for crystallography (e.g., SHELX refinement, ), while fluorine () increases electronegativity, influencing solubility and binding interactions .

Spectroscopic and Crystallographic Data

- NMR Trends: The formyl proton in the target compound would resonate near δ 9.8–10.2 ppm, similar to ’s aldehyde (δ 10.1 ppm). Ethyl 2-(4-aminophenoxy)acetate () shows NH₂ signals at δ 4.65 ppm, absent in bromo/formyl analogs .

- Crystallography : SHELX software () is critical for resolving structures of halogenated compounds like the target, where bromine’s electron density aids phase determination .

Hydrogen Bonding and Crystal Packing

The formyl and ester groups in the target compound can engage in C=O···H–O/N interactions, forming supramolecular networks (). Ethyl 2-(4-aminophenoxy)acetate () exhibits stronger NH···O hydrogen bonds, influencing crystal stability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.